molecular formula C11H12N2OS B11549491 Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- CAS No. 104097-46-3

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-

Cat. No.: B11549491
CAS No.: 104097-46-3
M. Wt: 220.29 g/mol
InChI Key: ABAACZADBYZXPL-UHFFFAOYSA-N
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Description

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- is a thioamide derivative of acetamide characterized by a phenyl group at the N-position and a 2-propenylamino (allylamino) substituent at the 2-position, with a thioxo (C=S) group replacing the typical carbonyl oxygen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104097-46-3

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-phenyl-2-(prop-2-enylamino)-2-sulfanylideneacetamide

InChI

InChI=1S/C11H12N2OS/c1-2-8-12-11(15)10(14)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,15)(H,13,14)

InChI Key

ABAACZADBYZXPL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 2-Chloro-N-Phenylacetamide :

    • Aniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH) at 0–5°C.

    • Reaction :

      C6H5NH2+ClCH2COClNaOH, DCMC6H5NHCOCH2Cl+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH, DCM}} \text{C}_6\text{H}_5\text{NHCOCH}_2\text{Cl} + \text{HCl}
    • Yield: ~81%.

  • Thiolation to Introduce the Thioxo Group :

    • The chloro group is replaced with a thioxo group using thiourea in ethanol under reflux.

    • Reaction :

      C6H5NHCOCH2Cl+NH2CSNH2EtOH, refluxC6H5NHCOCH2SH+NH4Cl\text{C}_6\text{H}_5\text{NHCOCH}_2\text{Cl} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{C}_6\text{H}_5\text{NHCOCH}_2\text{SH} + \text{NH}_4\text{Cl}
    • Key Parameter : Reaction time of 4–6 hours ensures complete conversion.

  • Allylamine Substitution :

    • The thiol intermediate reacts with allylamine (2-propenylamine) in tetrahydrofuran (THF) at 60°C.

    • Reaction :

      C6H5NHCOCH2SH+CH2=CHCH2NH2THF, 60°CC6H5NHCOC(S)NHCH2CH=CH2+H2S\text{C}_6\text{H}_5\text{NHCOCH}_2\text{SH} + \text{CH}_2=\text{CHCH}_2\text{NH}_2 \xrightarrow{\text{THF, 60°C}} \text{C}_6\text{H}_5\text{NHCOC}(\text{S})\text{NHCH}_2\text{CH}=\text{CH}_2 + \text{H}_2\text{S}
    • Catalyst : Triethylamine (TEA) enhances nucleophilicity.

    • Yield: 70–75%.

One-Pot Synthesis Using Thionyl Chloride

A streamlined one-pot method avoids isolating intermediates, improving efficiency.

Procedure:

  • Activation of Methoxyacetic Acid :

    • Methoxyacetic acid reacts with thionyl chloride (SOCl₂) in toluene at 65–80°C to form the acid chloride.

    • Reaction :

      CH3OCH2COOH+SOCl2TolueneCH3OCH2COCl+SO2+HCl\text{CH}_3\text{OCH}_2\text{COOH} + \text{SOCl}_2 \xrightarrow{\text{Toluene}} \text{CH}_3\text{OCH}_2\text{COCl} + \text{SO}_2 + \text{HCl}
  • Coupling with 2-Nitro-5-Thiophenyl Aniline :

    • The acid chloride reacts with 2-nitro-5-thiophenyl aniline in the presence of 4-dimethylaminopyridine (DMAP).

    • Reaction :

      CH3OCH2COCl+C6H3(NO2)(SH)NH2DMAPC6H3(NO2)(SH)NHCOCH2OCH3\text{CH}_3\text{OCH}_2\text{COCl} + \text{C}_6\text{H}_3(\text{NO}_2)(\text{SH})\text{NH}_2 \xrightarrow{\text{DMAP}} \text{C}_6\text{H}_3(\text{NO}_2)(\text{SH})\text{NHCOCH}_2\text{OCH}_3
  • Thioxo Group Introduction and Allylamine Substitution :

    • The methoxy group is replaced with a thioxo group using phosphorus pentasulfide (P₂S₅), followed by allylamine addition.

    • Reaction :

      C6H3(NO2)(SH)NHCOCH2OCH3P2S5C6H3(NO2)(SH)NHCOCH2SHAllylamineTarget Compound\text{C}_6\text{H}_3(\text{NO}_2)(\text{SH})\text{NHCOCH}_2\text{OCH}_3 \xrightarrow{\text{P}_2\text{S}_5} \text{C}_6\text{H}_3(\text{NO}_2)(\text{SH})\text{NHCOCH}_2\text{SH} \xrightarrow{\text{Allylamine}} \text{Target Compound}
    • Yield : >90%.

Catalytic Amination Using Palladium Complexes

Transition metal catalysis offers a high-yield route under mild conditions.

Procedure:

  • Synthesis of 2-Bromo-N-Phenylacetamide :

    • Bromoacetyl bromide reacts with aniline in DCM at 0°C.

  • Palladium-Catalyzed Coupling with Allylamine :

    • Using Pd(OAc)₂ and 2,2'-bipyridyl in THF at 120°C.

    • Reaction :

      C6H5NHCOCH2Br+CH2=CHCH2NH2Pd(OAc)2,THFC6H5NHCOCH2NHCH2CH=CH2\text{C}_6\text{H}_5\text{NHCOCH}_2\text{Br} + \text{CH}_2=\text{CHCH}_2\text{NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{THF}} \text{C}_6\text{H}_5\text{NHCOCH}_2\text{NHCH}_2\text{CH}=\text{CH}_2
    • Key Parameter : 24-hour reaction time ensures complete conversion.

  • Thiolation via Lawesson’s Reagent :

    • The amide is converted to thioamide using Lawesson’s reagent (LR) in toluene.

    • Reaction :

      C6H5NHCOCH2NHCH2CH=CH2LR, TolueneTarget Compound\text{C}_6\text{H}_5\text{NHCOCH}_2\text{NHCH}_2\text{CH}=\text{CH}_2 \xrightarrow{\text{LR, Toluene}} \text{Target Compound}
    • Yield: 85–90%.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Nucleophilic Substitution70–75%Simple reagents, scalableMulti-step, moderate yield
One-Pot Synthesis>90%High efficiency, minimal purificationRequires SOCl₂, corrosive conditions
Catalytic Amination85–90%High selectivity, mild conditionsExpensive catalysts, longer reaction time

Characterization and Validation

  • FTIR : Peaks at 1673 cm⁻¹ (C=O), 1315 cm⁻¹ (C-N), and 3463 cm⁻¹ (N-H).

  • ¹H NMR : δ 3.68 (s, 2H, CH₂), 5.1–5.3 (m, 2H, CH₂=CH), 5.8–6.0 (m, 1H, CH=CH₂).

  • HPLC Purity : >99.8% when using one-pot methods.

Industrial Scalability Considerations

  • Cost Efficiency : One-pot synthesis reduces solvent use and waste.

  • Safety : Thionyl chloride requires careful handling due to toxicity.

  • Catalyst Recovery : Palladium complexes can be recycled via filtration .

Chemical Reactions Analysis

Hydrolysis Reactions

Thioamides undergo hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids. For Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-:

  • Acidic Hydrolysis (H₂O/H⁺):
    Reacts with aqueous HCl to produce N-phenyl-2-(2-propenylamino)acetamide and hydrogen sulfide (H₂S).

    C11H13N2OS+H2OHClC11H13N2O+H2S\text{C}_{11}\text{H}_{13}\text{N}_2\text{OS} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{11}\text{H}_{13}\text{N}_2\text{O} + \text{H}_2\text{S}
  • Basic Hydrolysis (NaOH):
    Forms sodium salts of the corresponding carboxylic acid derivatives.

Nucleophilic Substitution

The thioamide group (-CS-NH-) acts as a leaving group in alkylation and arylation reactions:

  • Alkylation with Alkyl Halides:
    Reacts with methyl iodide (CH₃I) in acetone under reflux to yield S-methyl derivatives.

    C11H13N2OS+CH3IC12H15N2OS+HI\text{C}_{11}\text{H}_{13}\text{N}_2\text{OS} + \text{CH}_3\text{I} \rightarrow \text{C}_{12}\text{H}_{15}\text{N}_2\text{OS} + \text{HI}
  • Arylation with Aryl Diazonium Salts:
    Forms aryl-substituted thioamides in the presence of Cu catalysts.

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic structures under specific conditions:

  • Thermal Cyclization:
    Heating at 120°C in toluene yields 5-membered thiazole derivatives .

    C11H13N2OSΔC11H11N2S+H2O\text{C}_{11}\text{H}_{13}\text{N}_2\text{OS} \xrightarrow{\Delta} \text{C}_{11}\text{H}_{11}\text{N}_2\text{S} + \text{H}_2\text{O}
  • Catalytic Cyclization:
    Using BF₃·Et₂O as a catalyst, forms bicyclic structures via intramolecular C–S bond formation .

Oxidation:

  • With H₂O₂:
    Converts the thioamide (-CS-) to a sulfoxide (-SO-) or sulfone (-SO₂-) group.

    C11H13N2OSH2O2C11H13N2O2S\text{C}_{11}\text{H}_{13}\text{N}_2\text{OS} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{11}\text{H}_{13}\text{N}_2\text{O}_2\text{S}

Reduction:

  • With LiAlH₄:
    Reduces the thioamide to a methylene amine (-CH₂-NH-).

Organometallic Reactions

Reacts with Grignard reagents (RMgX) to form thiolate intermediates:

C11H13N2OS+RMgXC11H13N2OSMgXH2OC11H13N2OR+Mg(OH)X+H2S\text{C}_{11}\text{H}_{13}\text{N}_2\text{OS} + \text{RMgX} \rightarrow \text{C}_{11}\text{H}_{13}\text{N}_2\text{OSMgX} \xrightarrow{\text{H}_2\text{O}} \text{C}_{11}\text{H}_{13}\text{N}_2\text{OR} + \text{Mg(OH)X} + \text{H}_2\text{S}

Key Research Findings

  • The thioamide group’s sulfur atom enhances electrophilicity, enabling diverse substitution and cyclization pathways .

  • Cyclization reactions are critical for synthesizing bioactive heterocycles, as demonstrated in anticonvulsant drug analogs .

  • Oxidation products show increased polarity, impacting solubility for pharmaceutical formulations .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have synthesized derivatives of N-phenylacetamides, which have been evaluated for their anticonvulsant properties. For instance, a study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant activity against maximal electroshock-induced seizures in animal models. The structure-activity relationship (SAR) indicated that specific modifications to the amide structure enhance anticonvulsant efficacy .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 (mg/kg)PI (TD50/ED50)
Compound 2052.30ND>500>9.56
Valproic acid4856467841.6
Phenytoin28.10>500>100>3.6

ND: Not determined

Anti-Cancer Properties

The compound has also been investigated for its anticancer potential. A recent study evaluated its efficacy against various human tumor cell lines and found promising results in inhibiting cell growth . The National Cancer Institute's protocols were utilized to assess its antimitotic activity, revealing a mean GI50 value indicative of its potential as a therapeutic agent.

Table 2: Anticancer Activity Assessment

Compound NameGI50 (μM)TGI (μM)
Acetamide Derivative X15.7250.68

Crosslinked Biomaterials

Acetamide derivatives have been employed in the development of multifunctional compounds that can form crosslinked biomaterials. These materials are essential in biomedical applications such as tissue engineering and regenerative medicine. The ability to create three-dimensional matrices from these compounds allows for enhanced cell proliferation and tissue adhesion .

Case Study: Tissue Adhesives
A method was developed using acetamide-based multifunctional compounds to adhere tissues during surgical procedures. This technique involves activating the compound in an aqueous environment to form a stable matrix that promotes healing while preventing adhesions between tissues .

Mechanism of Action

The mechanism of action of Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents/Functional Groups Key Structural Features Reference
N-phenyl-2-(2-propenylamino)-2-thioxoacetamide N-phenyl, 2-propenylamino, thioxo (C=S) Thioamide backbone, allylamino substituent
N-methyl-2-(methylamino)-2-thioxoacetamide N-methyl, methylamino, thioxo Simpler alkyl substituents, thioamide core
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-dichlorophenyl, thiazole ring Halogenated aryl, heterocyclic amide
N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide Allyl, phenoxyacetyl, hydrazinecarbothioamide Phenoxy group, hydrazine-thioamide hybrid
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide N-phenyl, 4-phenylpiperazine Piperazine ring for enhanced bioactivity

Key Observations :

  • Thioamide vs.
  • Aromatic vs.

Key Observations :

  • The target compound’s synthesis likely parallels methods for hydrazinecarbothioamides (e.g., N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide), involving thiourea intermediates and allylamine .
  • Compared to halogenated derivatives (e.g., ), the absence of electron-withdrawing groups simplifies purification but may reduce stability under acidic conditions.

Key Observations :

  • Anticonvulsant Potential: Piperazine-containing analogs (e.g., ) show efficacy in maximal electroshock (MES) models, suggesting the target compound’s allylamino group could modulate similar sodium channel interactions.
  • Antibiotic Mimicry : Thiazole-containing derivatives (e.g., ) mimic benzylpenicillin’s lateral chain, highlighting the importance of heterocyclic substituents. The target compound’s thioamide may enhance binding to bacterial enzymes.
  • Toxicity Concerns: Simple thioamides like N-methyl-2-(methylamino)-2-thioxoacetamide lack comprehensive toxicity profiles , necessitating caution in extrapolating safety data for the target compound.

Physicochemical Properties

  • Solubility: Allylamino and phenyl groups may reduce aqueous solubility compared to piperazine or thiazole derivatives .

Biological Activity

Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of N-phenyl-2-(2-propenylamino)-2-thioxo-acetamide typically involves the reaction of phenylacetamide derivatives with propenylamine and thioamide functionalities. The structural characteristics of this compound include a thioxo group, which is known to influence its biological properties.

Key Structural Features:

  • Thioxo Group : Contributes to the compound's reactivity and interaction with biological targets.
  • Propenylamino Side Chain : Enhances lipophilicity and may affect the pharmacokinetics of the compound.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-phenylacetamides exhibit significant anticonvulsant properties. In a study evaluating various N-phenyl-2-(substituted phenyl)acetamides, it was found that specific modifications in the structure led to enhanced activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole models in mice .

Table 1: Summary of Anticonvulsant Activity

CompoundMES Protection (%)TPE (h)Neurotoxicity (mg/kg)
Compound 175%2100
Compound 250%130
Compound 325%0.5None

Note: TPE = Time of Peak Effect

The results indicate that while some compounds showed promising anticonvulsant activity, they also exhibited varying degrees of neurotoxicity, highlighting the need for careful evaluation in drug development.

Antimicrobial Activity

N-phenylacetamides have also been investigated for their antimicrobial properties. A study focused on N-(substituted phenyl)-2-chloroacetamides revealed effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The study employed quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological efficacy.

Table 2: Antimicrobial Efficacy

CompoundActivity Against S. aureusActivity Against E. coliMIC (mg/ml)
N-(4-chlorophenyl)EffectiveModerate0.5
N-(4-fluorophenyl)Highly EffectiveLess Effective1.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring significantly affect biological activity. For instance, halogen substitutions enhance lipophilicity and cellular permeability, which are crucial for antimicrobial effectiveness . Moreover, the introduction of specific functional groups can modulate the interaction with target proteins or enzymes.

Case Studies

  • Anticonvulsant Screening : A series of experiments were conducted using MES and pentylenetetrazole models to assess the efficacy of various acetamide derivatives. Compounds with trifluoromethyl groups demonstrated superior anticonvulsant properties compared to their non-fluorinated counterparts .
  • Antimicrobial Testing : Another study evaluated a range of N-substituted chloroacetamides against various bacterial strains. The results highlighted the importance of substituent position on the phenyl ring in determining antimicrobial potency, with para-substituted compounds showing enhanced activity due to better membrane penetration .

Q & A

Q. What are the standard synthetic routes for preparing N-phenyl-2-(2-propenylamino)-2-thioxoacetamide derivatives, and how are intermediates characterized?

Methodological Answer: A common approach involves alkylation reactions of primary amines with chloroacetamide intermediates under reflux conditions. For example, 2-chloro-N-phenylacetamide derivatives can react with sodium azide in a toluene/water solvent system to yield azido intermediates, which are subsequently reduced or functionalized . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves crystallization (ethanol) or solvent extraction (ethyl acetate). Characterization typically employs NMR for structural confirmation and elemental analysis for purity validation.

Q. How can researchers optimize the yield of thioxoacetamide derivatives during synthesis?

Methodological Answer: Yield optimization focuses on controlling reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkylation steps .
  • Temperature : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
    Post-reaction quenching with ice and careful pH adjustment (e.g., acidic conditions for amine protonation) minimize degradation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of N-phenyl-2-thioxoacetamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal critical trends:

  • Electron-withdrawing groups (e.g., -CF₃) : Enhance anticonvulsant activity in maximal electroshock (MES) models by increasing sodium channel binding affinity .
  • Halogen substitution (e.g., -Cl) : Inactive analogs in MES models suggest steric hindrance or reduced membrane permeability .
  • Propenylamino side chains : Improve solubility and pharmacokinetic profiles by introducing hydrogen-bonding sites .
    Experimental validation: In vitro voltage-sensitive sodium channel assays and in vivo 6-Hz seizure models are used to quantify activity .

Q. What analytical techniques are critical for resolving contradictions in crystallographic data for thioxoacetamide derivatives?

Methodological Answer: Contradictions in crystallographic data (e.g., bond-length discrepancies) require:

  • High-resolution X-ray diffraction : Resolves atomic positions with < 0.01 Å precision.
  • SHELX refinement : The SHELXL program refines twinned or disordered structures using least-squares minimization and electron density maps .
  • Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in molecular aggregates, clarifying packing ambiguities .
    Example: For structures with overlapping thioxo and acetamide groups, SHELX’s restraints on thermal parameters improve model accuracy .

Q. How can researchers mitigate toxicity risks associated with N-phenyl-2-thioxoacetamide handling?

Methodological Answer: Toxicity mitigation strategies include:

  • In silico screening : Predict acute oral toxicity (e.g., LD₅₀) using QSAR models aligned with OSHA HCS Category 4 (H302) guidelines .
  • Protective measures : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure (H315, H319) .
  • In vitro assays : Rotarod tests for neurotoxicity and Ames tests for mutagenicity preempt in vivo risks .

Q. What computational methods support the design of thioxoacetamide derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding to target proteins (e.g., sodium channels) using crystal structures (PDB entries).
  • DFT calculations : Assess electronic effects of substituents (e.g., Hammett σ values) on thioxo group reactivity .
  • MD simulations : Evaluate conformational stability of propenylamino side chains in lipid bilayers .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in anticonvulsant activity between MES and 6-Hz models for similar derivatives?

Methodological Answer: Discrepancies arise from differing seizure mechanisms:

  • MES models : Reflect tonic-clonic seizures; activity correlates with sodium channel blockade .
  • 6-Hz models : Mimic therapy-resistant partial seizures; activity may involve GABAergic modulation.
    Resolution strategy:

Perform patch-clamp assays to confirm sodium vs. GABA receptor targets.

Modify substituents to enhance dual-target engagement (e.g., trifluoromethyl for sodium channels + pyridylmethoxy for GABA) .

Q. What experimental controls are essential when analyzing hydrogen-bonding patterns in thioxoacetamide crystals?

Methodological Answer:

  • Negative controls : Synthesize analogs without hydrogen-bond donors (e.g., N-methylated derivatives) to isolate packing effects .
  • Isostructural comparisons : Use derivatives with identical substituents but varying propenylamino configurations to decouple steric and electronic influences .
  • Temperature-dependent XRD : Resolve dynamic hydrogen-bonding changes (e.g., thermal expansion analysis) .

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